![molecular formula C18H15ClN2O3 B2769172 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-27-2](/img/structure/B2769172.png)
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
概要
説明
“2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid” is a chemical compound . It is a powder at room temperature . The compound has a molecular weight of 342.78 .
Molecular Structure Analysis
The InChI code for the compound is1S/C18H15ClN2O3/c19-13-7-5-11 (6-8-13)17 (22)21-16 (18 (23)24)9-12-10-20-15-4-2-1-3-14 (12)15/h1-8,10,16,20H,9H2, (H,21,22) (H,23,24)/t16-/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 342.78 .科学的研究の応用
Synthesis of Novel Compounds
One significant application of this compound is in the synthesis of novel derivatives through reactions that showcase its versatility in organic synthesis. For instance, it has been used in a three-component, intramolecular Ugi reaction to yield unique indoloketopiperazine derivatives, which are of interest due to their potential pharmacological activities (Ghandi, Zarezadeh, & Taheri, 2012). Similarly, its involvement in the synthesis of indole-based hybrid oxadiazole scaffolds indicates its utility in creating compounds with potential as urease inhibitors, suggesting applications in developing therapeutic agents (Nazir et al., 2018).
Advanced Oxidation Processes
This compound has also been associated with studies on advanced oxidation processes, particularly in the degradation of organic pollutants. For example, derivatives similar in structure have been examined for their role in photocatalytic degradation processes, highlighting the potential for environmental applications, such as wastewater treatment and pollution control (Sun & Pignatello, 1993).
Enzyme Inhibition
Research on derivatives of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid has shown their efficacy as enzyme inhibitors. The synthesis and evaluation of these compounds have led to the identification of potent inhibitors against specific enzymes, offering insights into the design of novel therapeutic agents for various diseases (Tomoo et al., 2014).
Corrosion Inhibition
Furthermore, Schiff bases derived from similar structures have demonstrated effectiveness in corrosion inhibition, particularly for stainless steel in acidic environments. This suggests potential applications in materials science and engineering for protecting metals against corrosion, thereby extending their service life in harsh conditions (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic if ingested . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking or smoking when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .
将来の方向性
Indole derivatives, such as “2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid”, have been found in many important synthetic drug molecules and have shown diverse biological activities . This suggests that indole derivatives have immense potential to be explored for newer therapeutic possibilities .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
特性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNVMQBEJPYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

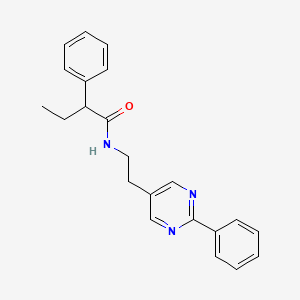
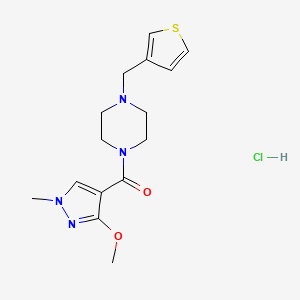
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

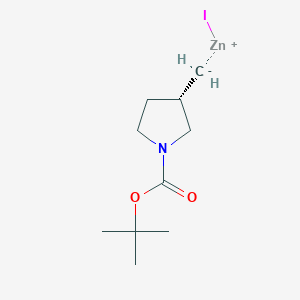
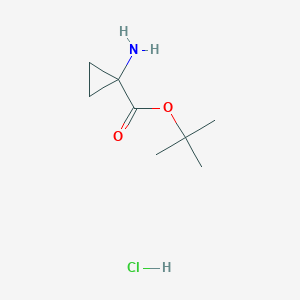

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)
![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)
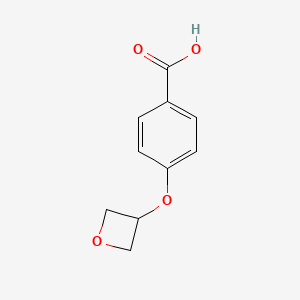
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
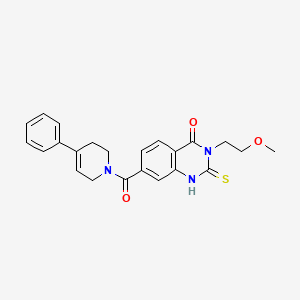
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)
